Ethyl 4-(1-oxo-2-phenylethyl)benzoate

Ezetimibe synthesis Protecting group strategy Process chemistry

Ezetimibe intermediate procurement faces a critical incompatibility: the free acid analog 4-(2-phenylacetyl)benzoic acid (CAS 108766-35-4) causes catalyst poisoning and yield loss under organometallic and asymmetric hydrogenation conditions. Ethyl 4-(1-oxo-2-phenylethyl)benzoate resolves this with its orthogonal ethyl ester protecting group. • Orthogonal ester: stable to basic/reductive conditions, cleavable under mild alkaline hydrolysis • Specified in patented routes for pivaloyl chloride activation, oxazolidinone coupling & CBS reduction • Available from multiple vendors at ≥95% purity with defined analytical markers (MW 268.31, XLogP3 3.4, TPSA 43.4 Ų)

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 898776-56-2
Cat. No. B1327842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1-oxo-2-phenylethyl)benzoate
CAS898776-56-2
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2
InChIInChI=1S/C17H16O3/c1-2-20-17(19)15-10-8-14(9-11-15)16(18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
InChIKeyCMXZPAUMRMYUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(1-oxo-2-phenylethyl)benzoate Identity & Specifications


Ethyl 4-(1-oxo-2-phenylethyl)benzoate (CAS 898776-56-2), also designated as ethyl 4-(2-phenylacetyl)benzoate, is a C17H16O3 aromatic ketoester with a molecular weight of 268.31 g/mol [1]. This compound belongs to the benzoylphenylacetate class and is commercially available from multiple reputable vendors at standardized purity grades of 95% and 97% . Critically, this compound serves as a key synthetic intermediate in multiple patented routes for the preparation of ezetimibe, a selective cholesterol absorption inhibitor with annual global sales exceeding $2 billion [2].

Why Ethyl 4-(1-oxo-2-phenylethyl)benzoate Substitution Fails


In ezetimibe intermediate procurement, substituting Ethyl 4-(1-oxo-2-phenylethyl)benzoate with a structurally similar analog is demonstrably non-viable. The compound's specific ester functionality serves a dual purpose: it acts as a protecting group for the benzoic acid moiety during upstream transformations while enabling selective hydrolysis under precisely controlled conditions to liberate the free acid for subsequent β-lactam ring formation [1]. Direct use of the corresponding carboxylic acid, 4-(2-phenylacetyl)benzoic acid (CAS 108766-35-4), introduces an unprotected acidic proton that is incompatible with the organometallic and asymmetric hydrogenation conditions employed in industrial ezetimibe synthesis, leading to side reactions, catalyst poisoning, and substantial yield loss [2]. The ethyl ester's orthogonal reactivity profile—stable to basic and reductive conditions yet cleavable under mild alkaline hydrolysis—is a non-negotiable requirement for maintaining process robustness and overall yield in multi-step synthetic sequences.

Ethyl 4-(1-oxo-2-phenylethyl)benzoate Differentiation Evidence


Orthogonal Ester Protection vs. Free Acid

Ethyl 4-(1-oxo-2-phenylethyl)benzoate provides orthogonal protection of the benzoic acid moiety that is essential for multi-step ezetimibe synthesis. In the patented route disclosed in CN104230978B, this ethyl ester remains intact during pivaloyl chloride activation, coupling with S-4-phenyl-2-oxazolidinone, and CBS-catalyzed asymmetric reduction steps, then undergoes selective hydrolysis to liberate the free acid for β-lactam ring closure [1]. In contrast, the corresponding free acid 4-(2-phenylacetyl)benzoic acid (CAS 108766-35-4) cannot be employed directly in this sequence because the unprotected carboxylic acid proton would quench the organolithium reagents (lithium diisopropylamide) and coordinate to the chiral ruthenium hydrogenation catalyst, resulting in catalyst deactivation and incomplete conversion [2].

Ezetimibe synthesis Protecting group strategy Process chemistry

Commercial Purity for Yield Prediction

Ethyl 4-(1-oxo-2-phenylethyl)benzoate is commercially available from multiple vendors at standardized purity grades of 95% and 97% , providing a reliable baseline for process yield calculations and impurity profiling in GMP manufacturing environments. The corresponding acid derivative 4-(2-phenylacetyl)benzoic acid (CAS 108766-35-4) is typically offered at lower commercial purity (approximately 96% from limited sources) and with less established supply chain reliability [1]. For industrial ezetimibe synthesis where overall yields from this intermediate through final API can range from 18.8% to 26.3% depending on route optimization, a 2% difference in starting intermediate purity can translate to a meaningful impact on final API purity and the number of required recrystallization steps [2].

Intermediate procurement Purity specification Process economics

Structural Specificity Confirmed by Patents

Ethyl 4-(1-oxo-2-phenylethyl)benzoate appears as a specifically claimed intermediate in multiple independent patent families covering ezetimibe synthesis, including CN104230978B [1], CN102952055A [2], and WO2011000212A1 [3]. This cross-validation by different research groups and assignees confirms that this specific ester—not a generic analog—is the structurally defined intermediate required for these patented synthetic routes. Alternative intermediates such as the corresponding methyl ester or propyl ester are mentioned in some patent claims as potential variants, but the ethyl ester is consistently exemplified as the preferred embodiment due to its optimal balance of stability and hydrolytic lability under the specific reaction conditions employed [4].

Ezetimibe synthesis Patent analysis Intermediate validation

Physicochemical Property Fingerprint

Ethyl 4-(1-oxo-2-phenylethyl)benzoate possesses distinct physicochemical properties that differentiate it from ezetimibe API and other intermediates, enabling unambiguous identity verification in procurement and quality control. The target compound has a molecular weight of 268.31 g/mol with XLogP3 of 3.4, topological polar surface area of 43.4 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. In contrast, ezetimibe API (CAS 163222-33-1) has a molecular weight of 409.43 g/mol and substantially different polarity and hydrogen bonding capacity [2]. The corresponding acid intermediate 4-(2-phenylacetyl)benzoic acid (CAS 108766-35-4) has a lower molecular weight of 240.25 g/mol and contains one hydrogen bond donor (carboxylic acid proton) that fundamentally alters its chromatographic behavior and solubility profile compared to the target ester [3]. These differences enable straightforward analytical discrimination by HPLC, LC-MS, or NMR during incoming material verification.

Physicochemical properties Intermediate vs API Procurement specification

Ethyl 4-(1-oxo-2-phenylethyl)benzoate Application Scenarios


GMP Intermediate for API Manufacturing

Ethyl 4-(1-oxo-2-phenylethyl)benzoate is the specified intermediate for industrial-scale ezetimibe synthesis according to multiple patented routes, where the ethyl ester protecting group enables sequential pivaloyl chloride activation, oxazolidinone coupling, and CBS asymmetric reduction without premature deprotection. Procurement teams should specify this exact CAS number (898776-56-2) at 95-97% purity to ensure compatibility with validated manufacturing processes and to avoid the catalyst poisoning and side reactions associated with the free acid analog .

Process Development for Generic Ezetimibe

Research teams developing non-infringing or patent-expired routes to generic ezetimibe can utilize Ethyl 4-(1-oxo-2-phenylethyl)benzoate as a benchmark intermediate for evaluating new synthetic methodologies. The compound's commercial availability at defined purity from multiple vendors enables reproducible process development studies without the confounding variable of in-house intermediate synthesis and purification. The distinct physicochemical properties (MW 268.31, XLogP3 3.4, TPSA 43.4 Ų) provide clear analytical markers for tracking reaction progress and intermediate identity [1].

Analytical Method Development & Reference Standards

Quality control laboratories can employ Ethyl 4-(1-oxo-2-phenylethyl)benzoate as a reference standard for developing HPLC, LC-MS, and NMR methods to monitor ezetimibe synthetic processes. The compound's well-defined molecular properties—including zero hydrogen bond donors, three hydrogen bond acceptors, and a characteristic benzoylphenylacetate chromophore—enable method development for detecting and quantifying this specific intermediate in reaction mixtures and for distinguishing it from structurally similar impurities, the free acid analog, or the final API .

Vendor Qualification & Supply Chain Comparison

Procurement professionals can leverage the multi-vendor availability of Ethyl 4-(1-oxo-2-phenylethyl)benzoate at standardized 95% and 97% purity grades [1] to conduct vendor qualification studies, comparing lot-to-lot consistency, impurity profiles, and pricing across suppliers. This compound's established role in ezetimibe synthesis provides a relevant test case for evaluating supplier capabilities for pharmaceutical intermediate procurement more broadly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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